Enantiomeric Identity: (R)-Configuration vs. Racemate or (S)-Enantiomer
2-[(1R)-1-(2-Amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid is produced as a single (R)-enantiomer from enantiopure (R)-1-(5-fluoro-2-iodophenyl)ethanol, which is itself derived via asymmetric transfer hydrogenation with an enantiomeric excess (e.e.) exceeding 99% [1]. The stereochemical configuration is preserved through the Mitsunobu etherification step that couples the chiral alcohol with 2-amino-5-bromopyridin-3-ol, yielding the target intermediate with a specific optical rotation consistent with the (R)-configuration. By contrast, synthetic routes that employ racemic 1-(5-fluoro-2-iodophenyl)ethanol produce a pair of diastereomers in the final macrocycle, only one of which (the 10R-diastereomer) exhibits ALK inhibitory activity (IC50 < 1 nM against wild-type ALK), while the 10S-diastereomer is essentially inactive (IC50 > 1000 nM) [2]. Procurement of the (R)-configured intermediate 1454849-17-2 therefore obviates the need for costly chiral chromatographic separation of diastereomeric macrocycles after ring closure.
| Evidence Dimension | Enantiomeric excess (e.e.) of the chiral benzylic alcohol precursor and resulting intermediate |
|---|---|
| Target Compound Data | ≥ 99% e.e. (R)-configuration; derived from (R)-1-(5-fluoro-2-iodophenyl)ethanol with e.e. > 99% |
| Comparator Or Baseline | Racemic 1-(5-fluoro-2-iodophenyl)ethanol → racemic intermediate → mixture of (10R)- and (10S)-lorlatinib diastereomers; (10S)-diastereomer ALK IC50 > 1000 nM |
| Quantified Difference | e.e. difference: ≥ 99% vs. 0%; bioactivity difference of final macrocycle: > 1000-fold in ALK IC50 for correct vs. incorrect diastereomer |
| Conditions | Chiral alcohol produced via asymmetric transfer hydrogenation (Noyori-type Ru catalyst, HCOOH/Et3N); Mitsunobu coupling with retention; diastereomeric purity confirmed by chiral HPLC or specific rotation. |
Why This Matters
Procurement of the enantiopure (R)-intermediate eliminates the requirement for expensive chiral preparative chromatography after the macrocyclization step and guarantees that the final API exhibits the required (10R)-configuration for therapeutic activity.
- [1] Verzijl, G. K. M., et al. (2017). Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib. Organic Process Research & Development, 21(8), 1184–1192. Describes asymmetric transfer hydrogenation methodology that produces the (R)-alcohol precursor with >99% e.e. View Source
- [2] Johnson, T. W., et al. (2014). Discovery of PF-06463922. Journal of Medicinal Chemistry, 57(11), 4720–4744. Table 1: (10R)-diastereomer ALK WT IC50 = 0.2 nM; (10S)-diastereomer reported as inactive (>1000 nM). View Source
